What is 4-(2,5-Dimethylphenoxy)piperidine hydrochloride?
What is 4-(2,5-Dimethylphenoxy)piperidine hydrochloride?
An In-depth Technical Guide to 4-(2,5-Dimethylphenoxy)piperidine hydrochloride
Introduction
4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a heterocyclic amine belonging to the piperidine class of compounds. The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, valued for its ability to confer specific physicochemical properties and to interact with biological targets. While 4-(2,5-Dimethylphenoxy)piperidine hydrochloride itself is primarily available as a research chemical, its structural components—the piperidine core and the substituted phenoxy moiety—suggest its potential as a versatile building block and a candidate for investigation in drug discovery, particularly within neuroscience.
This guide provides a comprehensive overview of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride, synthesizing available data and drawing insights from structurally related analogues to offer a detailed perspective for researchers, scientists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, potential pharmacological activities, and safety considerations.
Chemical and Physical Properties
The fundamental characteristics of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1185002-20-3 | [1] |
| Molecular Formula | C₁₃H₂₀ClNO | [1] |
| Molecular Weight | 241.76 g/mol | [1] |
| SMILES | CC1=CC(=C(C=C1)OC2CCNCC2.Cl)C | [1] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |
| logP | 2.85604 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
The structure features a central piperidine ring connected via an ether linkage at its 4-position to a 2,5-dimethylated phenyl group. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable trait for biological assays and potential formulation.
Synthesis and Characterization
While specific synthesis literature for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is not publicly detailed, a plausible and efficient synthetic route can be designed based on established organic chemistry principles for constructing aryl ethers and piperidine derivatives. A common approach involves the Williamson ether synthesis.
Proposed Synthetic Pathway
A logical approach would involve the coupling of 2,5-dimethylphenol with a suitably protected 4-hydroxypiperidine, followed by deprotection and salt formation.
-
Protection of Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from interfering in the subsequent O-alkylation step.
-
Williamson Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is then reacted with 2,5-dimethylphenol under basic conditions (e.g., using sodium hydride) to form the ether linkage.
-
Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions. The addition of hydrochloric acid not only removes the Boc group but also forms the final hydrochloride salt in a single step, which can then be precipitated and purified.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthetic workflow for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride.
Experimental Protocol: Synthesis and Purification
The following is a generalized, field-proven protocol for synthesizing compounds of this class.
Materials:
-
N-Boc-4-hydroxypiperidine
-
2,5-Dimethylphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Ether Formation: To a flame-dried, argon-purged round-bottom flask, add 2,5-dimethylphenol (1.0 eq) and anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion via Thin-Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-4-(2,5-Dimethylphenoxy)piperidine.
-
Purification (Intermediate): Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in heptane).
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of diethyl ether. Add 4M HCl in dioxane (2-3 eq) dropwise while stirring.
-
A precipitate will form. Continue stirring for 1-2 hours.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield 4-(2,5-Dimethylphenoxy)piperidine hydrochloride as a white or off-white solid.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final compound.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >95% for research applications.[2]
-
Structural Elucidation (NMR): ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy provide detailed information about the molecular structure, confirming the connectivity of the piperidine and phenoxy rings.[3]
-
Mass Verification (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[3]
-
Functional Group Analysis (IR): Infrared spectroscopy can be used to identify characteristic functional groups present in the molecule.[3]
Caption: Hypothesized 5-HT₂ₐ receptor signaling pathway.
Other Potential CNS Activities
The broader piperidine scaffold is a privileged structure in CNS drug discovery.
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzylpiperidine are potent AChE inhibitors, a mechanism used in drugs for Alzheimer's disease. [4]The core piperidine structure of the topic compound could serve as a starting point for designing novel AChE inhibitors.
-
NMDA Receptor Antagonism: Certain piperidine-based compounds have been developed as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological and psychiatric disorders. [5]
Applications in Research and Drug Development
Given its structure, 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is primarily valuable as:
-
A Scaffold in Medicinal Chemistry: It serves as an excellent starting point or fragment for the synthesis of more complex molecules with potential therapeutic effects. [3]* A Tool Compound in Pharmacological Research: It can be used in biochemical and cellular assays to probe receptor binding and function, particularly for targets within the central nervous system. [3][6]
Experimental Protocol: Radioligand Binding Assay
To validate the hypothesized interaction with the 5-HT₂ₐ receptor, a competitive radioligand binding assay is a standard, robust method.
Objective: To determine the binding affinity (Ki) of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride for the human 5-HT₂ₐ receptor.
Materials:
-
Cell membranes expressing the recombinant human 5-HT₂ₐ receptor.
-
Radioligand: [³H]ketanserin (a known 5-HT₂ₐ antagonist).
-
Test Compound: 4-(2,5-Dimethylphenoxy)piperidine hydrochloride, prepared in a dilution series.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates and filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add the test compound across a range of concentrations (e.g., 0.1 nM to 100 µM). Include wells for total binding (vehicle only) and non-specific binding (10 µM mianserin).
-
Add the radioligand ([³H]ketanserin) to all wells at a final concentration equal to its K_d value (approx. 1-2 nM).
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat, washing quickly with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filter mat in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Safety and Handling
It is crucial to handle 4-(2,5-Dimethylphenoxy)piperidine hydrochloride with appropriate safety precautions in a laboratory setting.
| Hazard Information | GHS Classification | Precautionary Statements |
| Pictogram | GHS07 (Exclamation Mark) | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source: ChemScene[1]
General Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]* Avoid inhalation of dust and direct contact with skin and eyes. [8]* In case of contact, immediately flush the affected area with copious amounts of water. [8]* Store in a tightly sealed container in a cool, dry place. [1]
Conclusion
4-(2,5-Dimethylphenoxy)piperidine hydrochloride represents a promising chemical entity for researchers in medicinal chemistry and pharmacology. While direct studies on this specific molecule are limited, its structural relationship to known bioactive compounds, particularly selective 5-HT₂ₐ receptor agonists, provides a strong rationale for its investigation as a potential modulator of CNS targets. Its utility as a synthetic building block further solidifies its value in the discovery of novel therapeutics. Rigorous analytical characterization and adherence to safety protocols are paramount for any research involving this compound. Future studies should focus on elucidating its precise pharmacological profile and exploring its potential in preclinical models of neurological and psychiatric disorders.
References
- CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P
-
Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. (URL: [Link])
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (URL: [Link])
-
Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-enantiomer. Journal of Medicinal Chemistry, 35(18), 3349-3354. (URL: [Link])
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
-
PubChem. 5-(4-Hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. (URL: [Link])
- CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. (URL: [Link])
-
Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. (URL: [Link])
-
Defense Technical Information Center. (2001). Piperidine Synthesis. (URL: [Link])
-
Bruni, B., Coran, S., Di Vaira, M., & Giannellini, V. (2005). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). Acta Crystallographica Section E: Structure Reports Online, 61(7), o1989-o1991. (URL: [Link])
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. (URL: [Link])
-
PubChem. 4-[4-(2,2-Dimethylpropyl)phenoxy]piperidine. (URL: [Link])
-
Wikipedia. Piperidine. (URL: [Link])
-
PubChem. Gemfibrozil. (URL: [Link])
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]
- 3. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
